U-73122

概要

説明

科学的研究の応用

Chemistry: U 73122 is used to study the role of phospholipase C in various chemical processes and signal transduction pathways .

Biology: In biological research, U 73122 is employed to investigate the mechanisms of calcium signaling and the regulation of cellular processes involving phospholipase C .

Medicine: U 73122 has been used in medical research to explore its potential therapeutic applications in conditions related to abnormal calcium signaling and phospholipase C activity .

Industry: In the industrial sector, U 73122 is utilized in the development of new drugs and therapeutic agents targeting phospholipase C-related pathways .

作用機序

生化学分析

Biochemical Properties

U-73122 is known to inhibit the activity of PLC, an enzyme that plays a crucial role in the phosphoinositide signal transduction pathway . The compound inhibits the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) to inositol triphosphate (IP3), leading to a decrease in free cytosolic Ca2+ . This inhibition affects a variety of biological activities, including antiplatelet activation, modulation of Ca2+ signaling, and inhibition of 5-lipoxygenase activity .

Cellular Effects

In cellular contexts, this compound has been shown to have significant effects. For instance, it reduces the cell growth in cultured MG-63 osteosarcoma cell line by modifying the expression and the subcellular localization of selected PLC isoforms . It also inhibits the coupling of G-protein phospholipase C activation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with PLC enzymes. By inhibiting PLC, this compound prevents the hydrolysis of PIP2 to IP3, thereby reducing the levels of free cytosolic Ca2+ . This inhibition disrupts the normal signaling pathways that rely on these second messengers, leading to the observed cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, in GH3 rat pituitary cells, this compound dose-dependently inhibited the thyrotropin-releasing hormone effect, with complete suppression occurring with 70 seconds of pretreatment .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models as well. For instance, in porcine myometrial cells, this compound was found to inhibit KCl-induced and Bay-K-8644-induced increase in [Ca2+]i in a dose-dependent manner .

Metabolic Pathways

This compound is involved in the phosphoinositide signal transduction pathway. It acts on the PLC enzymes that regulate the levels of PIP2, a key component of this pathway .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. It has been shown to affect the subcellular localization of PLC enzymes in cultured human osteosarcoma MG-63 cells .

準備方法

合成経路および反応条件: U 73122は、制御された条件下で特定の出発物質を反応させる、多段階プロセスによって合成することができます。 この化合物はクロロホルム、ジメチルスルホキシド、エタノールに可溶性ですが、水には不溶性です。 . ジメチルスルホキシドおよびエタノール中のより高い濃度は、加熱によって達成することができます。 .

工業的製造方法: U 73122の工業的製造には、化合物の溶解性を確保するために、無水溶媒の使用が含まれます。 溶媒中の水分が存在すると溶解度が低下する可能性があるため、無水条件を使用することが重要です。 .

化学反応の分析

反応の種類: U 73122は、ホスホリパーゼC活性の阻害など、様々な化学反応を起こし、遊離の細胞質カルシウムレベルを低下させます。 . また、Gタンパク質ホスホリパーゼC活性化の結合も阻害します。 .

一般的な試薬と条件: この化合物は、ジメチルスルホキシドやエタノールなどの試薬を使用して、通常は研究設定で使用されます。 U 73122の安定性と溶解性を確保するために、無水条件を維持することが重要です。 .

形成される主要な生成物: U 73122を含む反応から形成される主な生成物は、ホスホリパーゼC活性の阻害であり、細胞内カルシウムレベルの低下につながります。 .

科学研究への応用

化学: U 73122は、様々な化学プロセスおよびシグナル伝達経路におけるホスホリパーゼCの役割を研究するために使用されます。 .

生物学: 生物的研究では、U 73122は、カルシウムシグナル伝達のメカニズムと、ホスホリパーゼCを含む細胞プロセスの調節を調査するために使用されています。 .

医学: U 73122は、異常なカルシウムシグナル伝達とホスホリパーゼC活性に関連する状態における潜在的な治療用途を探求するために、医療研究で使用されてきました。 .

産業: 産業部門では、U 73122は、ホスホリパーゼC関連経路を標的とする新しい薬剤および治療薬の開発に使用されています。 .

類似化合物との比較

特性

IUPAC Name |

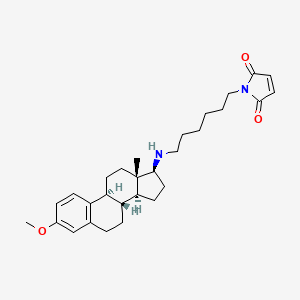

1-[6-[[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N2O3/c1-29-16-15-23-22-10-8-21(34-2)19-20(22)7-9-24(23)25(29)11-12-26(29)30-17-5-3-4-6-18-31-27(32)13-14-28(31)33/h8,10,13-14,19,23-26,30H,3-7,9,11-12,15-18H2,1-2H3/t23-,24-,25+,26+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUFAORPFSVMJIW-ZRJUGLEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2NCCCCCCN4C(=O)C=CC4=O)CCC5=C3C=CC(=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2NCCCCCCN4C(=O)C=CC4=O)CCC5=C3C=CC(=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3036739 | |

| Record name | 1-(6-((17-3-methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112648-68-7 | |

| Record name | 1-[6-[[(17β)-3-Methoxyestra-1,3,5(10)-trien-17-yl]amino]hexyl]-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112648-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-((3-Methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-1H-pyrrole-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112648687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(6-((17-3-methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[6-((17β-3-Methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl]-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。